4,5-Methylenedithio-1,3-dithiol-2-one
Description
The Role of Advanced Sulfur Heterocycles in Modern Synthetic Chemistry and Materials Science
In modern synthetic chemistry, advanced sulfur heterocycles serve as versatile intermediates and synthons. Their utility stems from the ability of sulfur to stabilize adjacent charges and radicals, as well as to participate in a variety of coupling and cycloaddition reactions. chemimpex.com This reactivity is harnessed in the construction of complex organic molecules.
In the realm of materials science, the focus on sulfur-rich heterocycles is driven by their exceptional electronic properties. These compounds are often key components in the design of organic conductors, semiconductors, and other functional materials. chemimpex.com The presence of multiple sulfur atoms facilitates strong intermolecular interactions, which are crucial for charge transport in the solid state. The unique dithiol structure of compounds like 4,5-Methylenedithio-1,3-dithiol-2-one enhances electrical conductivity and stability, making them valuable for the development of advanced materials. chemimpex.com
Historical Development and Evolution of Research on this compound
The research trajectory of this compound is intrinsically linked to the development of tetrathiafulvalene (B1198394) (TTF) chemistry. The first synthesis of the parent TTF was reported in the early 1970s, a discovery that catalyzed the field of organic conductors. Precursors to TTF and its derivatives, such as 1,3-dithiole-2-thiones and their corresponding -ones, became critical synthetic targets.
While the exact first synthesis of this compound is not prominently documented as a singular landmark event, its development can be situated within the broader synthetic efforts of the 1980s and 1990s. During this period, extensive research was dedicated to preparing a wide variety of substituted TTF derivatives to modulate their electronic properties. The synthesis of bis(methylenedithio)tetrathiafulvalene (B1282559) (BMDT-TTF), derived from this compound, was a significant step in this direction.
The evolution of research has seen the application of this compound shift from being solely a TTF precursor to a versatile building block in its own right for creating novel sulfur-rich materials.
Scope and Research Directions in the Field of this compound Chemistry
Current research involving this compound is vibrant and multifaceted, extending into several key areas:
Organic Conductors and Superconductors: A primary focus remains the synthesis of novel TTF derivatives and their charge-transfer salts. The resulting materials are investigated for their electrical conductivity and potential superconducting properties. The methylenedithio group plays a crucial role in influencing the packing and intermolecular interactions within the crystal lattice, which are critical for achieving high conductivity.
Organic Field-Effect Transistors (OFETs): The semiconductor properties of materials derived from this compound are being explored for applications in organic electronics, such as OFETs. These devices offer the potential for flexible and low-cost electronic applications.
Functional Materials: The unique reactivity of the dithiole-2-one moiety allows for its incorporation into more complex molecular systems. This includes the development of redox-active ligands for coordination chemistry and the construction of novel supramolecular assemblies.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 85720-62-3 | chemimpex.comlabproinc.com |
| Molecular Formula | C₄H₂OS₄ | chemimpex.comlabproinc.com |
| Molecular Weight | 194.30 g/mol | chemimpex.comlabproinc.com |
| Appearance | Light yellow to brown crystalline powder | chemimpex.com |
| Melting Point | 88 °C |
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ ~5.5-6.0 ppm (s, 2H, -S-CH₂-S-) | d-nb.info |
| ¹³C NMR (CDCl₃) | δ ~190-200 ppm (C=O), ~110-120 ppm (C=C), ~40-50 ppm (-S-CH₂-S-) | d-nb.info |
| IR (KBr) | ν ~1700-1750 cm⁻¹ (C=O stretch) | d-nb.info |
| Mass Spectrometry (EI) | m/z 194 (M⁺) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVKFOMXXSGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366140 | |
| Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85720-62-3 | |
| Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 4,5 Methylenedithio 1,3 Dithiol 2 One
Synthetic Pathways for the Preparation of 4,5-Methylenedithio-1,3-dithiol-2-one
The construction of the this compound framework relies on the precise formation of its core 1,3-dithiol-2-one (B14740766) ring system. Various synthetic strategies have been developed, ranging from established multi-step sequences to more recent, streamlined approaches.
Established methods for synthesizing the 1,3-dithiol-2-one core often begin with carbon disulfide. A common and reliable route involves the preparation of a key intermediate, a zincate complex, which is then elaborated to the target heterocycle. For instance, the reaction of sodium with carbon disulfide in dimethylformamide (DMF) generates a dithiolate dianion. This intermediate is then treated with a zinc salt in the presence of a tetraalkylammonium salt to precipitate a stable complex, such as Tetraethylammonium bis(1,3-dithiole-2-thione-4,5-dithiol) zincate orgsyn.org. This zincate complex serves as a versatile precursor that can be alkylated to install the desired 4,5-substituents orgsyn.org. The final conversion of the thione (C=S) group to a ketone (C=O) is typically achieved through treatment with reagents like mercury(II) acetate (B1210297).
More recent and emerging synthetic routes aim to improve efficiency and avoid hazardous reagents. One such approach involves a one-pot reaction utilizing commercially available diisopropyl xanthogen disulfide and alkynes under radical conditions. researchgate.net This method forms the 5-membered heterocycle through a ring closure of a vinyl radical intermediate, offering a more direct pathway to the 1,3-dithiol-2-one core. researchgate.net The choice of alkyne determines the substitution pattern at the 4- and 5-positions of the ring.
A comparison of these synthetic approaches is detailed in the table below.
| Route | Starting Materials | Key Intermediates | Key Reagents | Advantages | Disadvantages |
| Established Zincate Route | Carbon disulfide, Sodium | Dithiolate dianion, Zincate complex | DMF, Zinc Chloride, Tetraethylammonium salt, Mercury(II) Acetate | Well-established, reliable, versatile precursor orgsyn.org | Multi-step, use of toxic mercury reagents d-nb.info |
| Emerging Radical Route | Substituted alkyne, Diisopropyl xanthogen disulfide | Vinyl radical | Radical initiator | One-pot reaction, avoids heavy metals researchgate.net | May have limitations based on alkyne substitution researchgate.net |
The mechanism of the established zincate route begins with the reduction of carbon disulfide by sodium metal in an aprotic solvent like DMF to form the 1,3-dithiole-2-thione-4,5-dithiolate dianion. This dianion is a powerful nucleophile. The subsequent reaction with a zinc salt leads to the formation of a stable, isolable bis(dithiolene) zinc complex orgsyn.org. The conversion of the exocyclic thione to a ketone using mercury(II) acetate is believed to proceed through the initial coordination of the mercury(II) ion to the sulfur atom, followed by nucleophilic attack of an acetate or water molecule at the carbon atom and subsequent elimination to yield the carbonyl group.
In the emerging radical-based synthesis, the reaction is initiated by the generation of a thio radical from diisopropyl xanthogen disulfide. This radical adds to an alkyne, creating a vinyl radical intermediate. researchgate.net An intramolecular radical cyclization, or ring closure, then occurs, forming the 1,3-dithiol-2-one ring system in a single, efficient step researchgate.net.
Significant efforts have been directed toward optimizing the synthesis of related dithiole compounds to ensure high purity and yield, which is crucial for their application in materials science. d-nb.info Optimization strategies often focus on several key areas:
Reagent Purity: Using freshly prepared and purified reagents, such as potassium O-isopropyldithiocarbonate, has been shown to improve reproducibility and final product quality. d-nb.info
Reaction Conditions: Careful control of temperature and reaction time is critical. For example, maintaining a low temperature (e.g., 10 °C) during the initial addition of reagents can prevent the formation of unwanted byproducts. d-nb.info
Purification Techniques: Rigorous purification of intermediates and the final product is essential. This may involve multiple washes to remove impurities, followed by drying under vacuum over desiccants like silica gel and P₂O₅. d-nb.info For instance, washing the crude product with an acetonitrile/sulfuric acid mixture can effectively remove soluble colored impurities. d-nb.info
Scalability: For larger-scale preparations, selecting reagents and protocols that avoid potentially hazardous processes, such as the electrochemical reduction of carbon disulfide or the use of mercury-based agents, is a primary consideration. d-nb.info
These optimization principles are directly applicable to the synthesis of this compound to ensure a reliable and scalable supply for further research and application.
Reactivity Profiles and Transformational Chemistry of this compound
The chemical behavior of this compound is dictated by the interplay of its functional groups: the electron-withdrawing carbonyl group, the sulfur-rich dithiole ring, and the methylene bridge. This structure makes it a valuable participant in various chemical transformations. chemimpex.com
The 1,3-dithiol-2-one ring possesses several sites susceptible to nucleophilic attack. The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and the influence of the adjacent sulfur atoms. This site is a primary target for nucleophiles, leading to addition or substitution reactions.
Thiols and thiolates are excellent nucleophiles due to the high polarizability of sulfur. chemistrysteps.com In reactions involving the dithiol-2-one core, nucleophiles can attack the carbonyl carbon, potentially leading to ring-opening. However, the stability of the dithiole ring often favors substitution reactions at other positions if leaving groups are present. The sulfur atoms within the ring can also influence reactivity, stabilizing adjacent carbocations or participating in redox processes. The general principles of nucleophilic aromatic substitution (SNA_r) can also be relevant for derivatives of this system, where sulfur-based nucleophiles displace leaving groups on an aromatic ring. researchgate.net
Cycloaddition reactions are powerful tools for constructing complex cyclic and heterocyclic systems. The 1,3-dithiole framework is known to participate in such reactions, particularly [3+2] cycloadditions, acting as a dipolarophile. nih.govnih.gov 1,3-Dipolar cycloaddition involves the reaction of a 1,3-dipole with a multiple bond system (the dipolarophile) to form a five-membered ring. nih.govyoutube.com
The double bond within the this compound ring can react with various 1,3-dipoles, such as azides or nitrile oxides, to generate novel fused heterocyclic systems. youtube.com These reactions provide a direct route to polycyclic structures incorporating the dithiole moiety. For example, the reaction of related 1,2-dithiole-3-thiones with alkynes proceeds via a [3+2] cycloaddition to yield 1,3-dithioles. nih.govnih.gov While the reactivity of the C=C bond in this compound itself is a subject of specific investigation, the precedent in related systems suggests a high potential for forming novel fused rings, which could be valuable in the development of new functional materials. chemimpex.com
Derivatization Strategies via Ring-Opening and Ring-Closure Processes
The 1,3-dithiol-2-one ring system is susceptible to nucleophilic attack, leading to ring-opening reactions that provide a versatile platform for derivatization. A key strategy involves the base-mediated hydrolysis of the carbonyl group, which opens the ring to form a dithiolate intermediate. This process has been found to be reversible. For instance, the ring-opening of similar 4,5-disubstituted-1,3-dithiol-2-ones can be achieved using a base, and the subsequent addition of an acid can induce ring-closure, reforming the original 1,3-dithiol-2-one structure. This reversibility offers a controlled method for the protection and deprotection of the dithiolene moiety, which is crucial in multi-step syntheses of complex molecules.
While specific studies on this compound are not extensively detailed in readily available literature, the derivatization is often centered around its thione analogue, 4,5-Methylenedithio-1,3-dithiole-2-thione (B1588600). This thione is a common starting material for the synthesis of unsymmetrical tetrathiafulvalene (B1198394) (TTF) derivatives. Cross-coupling reactions of 4,5-methylenedithio-1,3-dithiole-2-thione with other 1,3-dithiol-2-ones, in the presence of a coupling reagent like triethyl phosphite (B83602), lead to the formation of new C=C bonds and the creation of complex TTF frameworks. It is a reasonable extrapolation that this compound would undergo similar cross-coupling reactions, providing a pathway to a variety of TTF derivatives with tailored electronic properties.
The conversion of the thione to the one is a standard transformation, often accomplished using reagents like mercuric acetate. This conversion is a critical step in the synthesis of many TTF derivatives and highlights a fundamental derivatization strategy.
Generation and Application of 1,3-Dithiole-4,5-dithiolate (mdt2-) Ligands from this compound
The deprotection of the 1,3-dithiol-2-one ring, typically under basic conditions, generates the corresponding 1,3-dithiole-4,5-dithiolate (mdt2-) ligand. This dianionic species is a versatile building block in coordination chemistry, readily forming stable complexes with a wide range of transition metals.
The generation of the mdt2- ligand from this compound can be achieved by reacting it with a base such as sodium methoxide. The resulting sodium salt of the mdt2- ligand can then be used in situ to react with metal salts to form metal-dithiolene complexes. These complexes are of significant interest due to their rich redox chemistry and potential applications in materials science, including as conductors, in nonlinear optics, and as NIR dyes.
The coordination chemistry of the mdt2- ligand is extensive. It can coordinate to various metal centers, including nickel, palladium, platinum, and molybdenum, often forming square planar or trigonal prismatic complexes. The electronic properties of these complexes can be tuned by modifying the substituents on the dithiolene backbone and by changing the metal center. The resulting metal dithiolene complexes exhibit a range of interesting physical properties, largely due to the delocalized π-electron systems that extend over the metal and the sulfur-rich ligand.
| Metal Ion | Coordination Geometry | Potential Application |
| Ni(II) | Square Planar | Molecular Conductors |
| Pd(II) | Square Planar | Catalysis |
| Pt(II) | Square Planar | NIR Dyes |
| Mo(IV/V/VI) | Trigonal Prismatic | Enzyme Active Site Models |
Photochemical Behavior and Light-Induced Transformations of this compound and its Analogues
The photochemical behavior of 1,3-dithiol-2-one derivatives has been explored as a method for the controlled generation of reactive intermediates and for the synthesis of novel materials. Irradiation of these compounds can lead to the extrusion of carbon monoxide and the formation of a transient 1,2-dithione species. This photochemical deprotection strategy offers a milder alternative to traditional basic hydrolysis for generating dithiolene ligands.
For example, the light-induced opening of the 1,3-dithiol-2-one ring has been utilized in the synthesis of heteroleptic dithiolene complexes of molybdenum and tungsten. This photochemical approach can lead to higher yields and cleaner reactions compared to purely chemical methods.
While specific studies on the photochemical behavior of this compound are not widely reported, research on analogous systems provides insight into its potential reactivity. For instance, the irradiation of 4,5-dithiophen-2-yl chemicalbook.comrsc.orgdithiol-2-one results in the formation of a 2,3,5,6-tetrathiophen-2-yl-1,4-dithiine product. In contrast, the thiophen-3-yl-substituted analogue undergoes a unique ring cleavage reaction to form a thieno[3,4-c]dithiine. These findings suggest that the photochemical transformations of this compound could also lead to interesting and potentially useful molecular rearrangements and the formation of novel heterocyclic systems. The specific products would likely be dependent on the irradiation wavelength and the solvent used.
| Compound | Irradiation Product |
| 4,5-dithiophen-2-yl chemicalbook.comrsc.orgdithiol-2-one | 2,3,5,6-tetrathiophen-2-yl-1,4-dithiine |
| thiophen-3-yl-substituted chemicalbook.comrsc.orgdithiol-2-ones | thieno[3,4-c]dithiines |
4,5 Methylenedithio 1,3 Dithiol 2 One As a Cornerstone in the Design of Molecular Conductors and Advanced Materials
Precursor Chemistry for Tetrathiafulvalene (B1198394) (TTF) and its Derivatives
The primary application of 4,5-Methylenedithio-1,3-dithiol-2-one in materials chemistry is its role as a precursor to the electron-donor molecule Methylenedithio-Tetrathiafulvalene (MDT-TTF) and its analogues. The 1,3-dithiole-2-one moiety is a classic electrophilic component that can undergo coupling reactions to form the central carbon-carbon double bond characteristic of the tetrathiafulvalene framework.
The synthesis of symmetrical tetrathiafulvalenes like MDT-TTF from 1,3-dithiole-2-one precursors is typically achieved through a phosphite-mediated coupling reaction. In this strategy, two molecules of this compound are heated in the presence of a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or trimethyl phosphite. The phosphite acts as an oxygen acceptor, facilitating the desulfurization and coupling of the carbonyl groups to form the central olefinic bond of the MDT-TTF molecule.
This self-coupling reaction is an efficient method for producing symmetrical TTF derivatives. The reaction proceeds by converting the dithiole-2-one into a more reactive intermediate that then dimerizes. The high stability of the resulting tetrathiafulvalene product, which is a strong electron donor, drives the reaction to completion. This method is widely used for various TTF derivatives and is applicable for the large-scale synthesis of these important molecular conductors. rsc.orgmdpi.com
The versatility of this compound extends to the synthesis of asymmetrical chalcogen analogues, where some sulfur atoms in the TTF core are replaced by selenium. These materials, such as Methylenedithio-Tetraselenafulvalene (MDT-TSF), often exhibit enhanced intermolecular interactions and can lead to materials with higher conductivity or unique superconducting properties.
The synthesis of these asymmetric derivatives is accomplished through cross-coupling reactions. nih.gov For instance, MDT-TSF can be prepared by reacting this compound (or its corresponding thione or selone) with a selenium-containing counterpart, such as 4,5-disubstituted-1,3-diselenole-2-selone, in the presence of triethyl phosphite. nih.gov The reaction yields a mixture of the desired cross-coupled product (MDT-TSF) and the two symmetrical homo-coupled products (MDT-TTF and a tetraselenafulvalene derivative), which can then be separated chromatographically. This synthetic route allows for precise control over the molecular structure, enabling the fine-tuning of the electronic properties of the resulting materials. nih.gov
While this compound is a direct precursor for the methylenedithio (MDT) family of TTF donors, the fabrication of other important extended TTF systems, such as Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), relies on different synthetic precursors tailored to build the specific ethylenedithio outer rings.
The synthesis of BEDT-TTF derivatives typically involves a key cycloaddition reaction between 1,3-dithiole-2,4,5-trithione and an appropriate alkene. mdpi.comnih.gov This reaction constructs the 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione core, which is the direct precursor to the BEDT-TTF molecule. nih.gov This thione is then converted to its corresponding oxo-derivative and subsequently undergoes a phosphite-mediated homo-coupling reaction to yield the final BEDT-TTF structure. mdpi.com Therefore, while the fundamental coupling chemistry to form the central TTF double bond is analogous, the specific molecular architecture of BEDT-TTF necessitates starting materials different from this compound.
Contribution to Organic Electronics and Conductive Polymer Development
The derivatives of this compound are instrumental in the field of organic electronics due to their ability to form highly conductive materials. chemimpex.com When these electron-donor molecules, such as MDT-TTF or MDT-TSF, are partially oxidized, they form radical cation salts with various anions. These salts are the active components in many organic conductors and semiconductors.
The incorporation of derivatives from this compound significantly enhances the electrical conductivity of materials. chemimpex.com The fundamental mechanism for charge transport in the radical cation salts of MDT-TTF and MDT-TSF is based on the formation of ordered stacks of the planar donor molecules in the solid state. In these stacks, the π-orbitals of adjacent molecules overlap, creating continuous pathways for charge carriers (holes) to move along the stack.
The efficiency of this charge transport is highly dependent on the crystal packing and the degree of charge transfer between the donor and the anion. For example, radical cation salts of MDT-TSF have been shown to exhibit exceptionally high room-temperature conductivity, with some salts reaching values as high as 2000 S·cm⁻¹. researchgate.net Certain salts, such as (MDT-TSF)(AuI₂)₀.₄₃₆, not only show metallic behavior but also become superconducting at low temperatures (around 4.5 K). researchgate.net Phenomena like charge ordering, where charge-rich and charge-poor donors alternate within the stacks, can lead to metal-to-insulator transitions at specific temperatures, a key characteristic in the study of molecular conductors. nih.gov
Table 1: Electrical Conductivity of Radical Cation Salts Derived from TTF Analogues
| Donor Molecule | Anion | Conductivity (σ) at Room Temp. (S·cm⁻¹) | Ground State |
|---|---|---|---|
| MDT-TSF | AuI₂ | 2000 | Superconductor (Tc = 4.5 K) researchgate.net |
| (TMTSF)₂ | [3,3′-Cr(1,2-C₂B₉H₁₁)₂] | 5 × 10⁻³ | Semiconductor mdpi.com |
| (TMTSF)₂ | [3,3′-Co(1,2-C₂B₉H₁₁)₂] | 15 | Conductor mdpi.com |
| (TMTTF) | [3,3′-Cr(1,2-C₂B₉H₁₁)₂] | ~10⁻¹¹ | Insulator mdpi.com |
The high charge carrier mobility and tunable electronic properties of materials derived from this compound make them excellent candidates for p-type organic semiconductors. These semiconductors are the active layer in organic field-effect transistors (OFETs), which are fundamental components of modern flexible electronics. researchgate.net
TTF derivatives have been successfully used to fabricate high-performance OFETs. researchgate.net These devices can be made using various techniques, including vacuum deposition for thin-film transistors (TFTs) or solution-based methods like drop-casting for single-crystal devices. researchgate.net Single-crystal OFETs based on TTF derivatives have demonstrated high charge carrier mobilities, in some cases reaching up to 1.4 cm²/Vs. researchgate.net The processability of these molecular materials is a significant advantage for flexible electronics, as they can be deposited on lightweight, bendable substrates. The development of these high-performance organic semiconductors is a critical step toward creating low-cost, large-area, and flexible electronic applications, such as displays, sensors, and wearable technology.
Coordination Chemistry of Metal Complexes with Ligands Derived from this compound
Synthesis and Crystallographic Analysis of Metal-Dithiolene Complexes (e.g., [M(mdt)₂])
The synthesis of metal-dithiolene complexes, including those with the mdt ligand, typically begins with the in situ generation of the dianionic alkenedithiolate ligand. wikipedia.org For the mdt ligand, this is usually achieved by the reductive cleavage of a precursor molecule like this compound using a strong reducing agent such as sodium metal in a suitable solvent. The resulting sodium salt of the mdt ligand is then reacted with a metal halide (e.g., NiCl₂, PdCl₂, PtCl₂) to yield the desired bis(dithiolene) complex, [M(mdt)₂]²⁻. wikipedia.orgnih.gov Subsequent oxidation, often by air, can produce the monoanionic ([M(mdt)₂]⁻) or neutral ([M(mdt)₂]⁰) species. These complexes can then be isolated as salts with various cations.
Crystallographic analysis of these [M(mdt)₂] complexes reveals key structural features that are essential for their electrical properties. The central metal atom is coordinated by the four sulfur atoms of the two bidentate mdt ligands, resulting in a square-planar geometry. itn.pt The entire [M(mdt)₂] unit is typically planar, which facilitates close packing and intermolecular interactions in the solid state.
In the crystal lattice, these planar complexes tend to stack on top of one another, forming column-like structures. The electrical conductivity of the resulting material is highly dependent on the arrangement of these stacks and the strength of the intermolecular interactions. riken.jp Short intermolecular contacts, particularly between sulfur atoms (S···S interactions) of adjacent molecules both within a stack and between stacks, are crucial for establishing pathways for electron transport. itn.ptriken.jp The methylenedithio group on the mdt ligand can influence these packing arrangements and enhance the transverse S···S contacts, which is vital for increasing the dimensionality of the electronic system and suppressing the metal-to-insulator transitions common in one-dimensional systems. riken.jp
| Compound | Crystal System | Space Group | Key Intermolecular Contacts (Å) | Stacking Motif |
|---|---|---|---|---|
| (TTF)[Ni(dmit)₂]₂ | Monoclinic | C2/c | S···S distances ~3.4-3.7 | Segregated stacks of TTF and Ni(dmit)₂ |
| α'-(TTF)[Pd(dmit)₂]₂ | Triclinic | P-1 | Short S···S contacts between stacks | Uniform chains within stacks |
| β-(Me₄N)[Pd(dmit)₂]₂ | Monoclinic | C2/c | Strong intradimer S···S interactions | Dimerized stacks |
This table is generated based on principles and examples discussed in the search results. riken.jpresearchgate.net
Electronic Structures and Spectroscopic Characterization of Derived Complexes
The electronic structure of metal-dithiolene complexes like [M(mdt)₂] is complex and fascinating due to the significant mixing of metal d-orbitals and ligand π-orbitals. researchgate.net This orbital mixing leads to delocalized frontier molecular orbitals (HOMO and LUMO) that are spread across the entire molecule, rather than being localized on either the metal or the ligand. itn.pt This delocalization is a hallmark of the "non-innocent" character of dithiolene ligands. nih.gov
In a simplified molecular orbital (MO) picture for a square planar d⁸ complex (e.g., Ni(II), Pd(II), Pt(II)), the interaction between the metal d-orbitals and the ligand orbitals results in a set of bonding, non-bonding, and anti-bonding MOs. libretexts.orglibretexts.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the complex's redox behavior and the electrical properties of its salts. The energy separation between the HOMO and LUMO can be small, which accounts for the low-energy electronic transitions observed in their optical spectra. itn.pt
Spectroscopic techniques are vital for characterizing these complexes.
UV-Vis-NIR Spectroscopy: Metal-dithiolene complexes typically exhibit intense absorption bands in the visible and near-infrared (NIR) regions. itn.pt These absorptions are often assigned to π-π* transitions within the delocalized system or to ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. A particularly notable feature is an intense, low-energy transition that is characteristic of the metallo-dithiolene core, often related to the HOMO-LUMO gap. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the bonding within the complex. The C=C stretching vibration within the dithiolene ring is sensitive to the oxidation state of the ligand. In the reduced dithiolate form, this vibration appears at a lower frequency compared to the oxidized dithioketone form. nih.gov
Cyclic Voltammetry (CV): This electrochemical technique is used to probe the redox properties of the complexes. itn.pt [M(mdt)₂] complexes typically show two reversible one-electron redox waves, corresponding to the [M(mdt)₂]²⁻/[M(mdt)₂]⁻ and [M(mdt)₂]⁻/[M(mdt)₂]⁰ couples. The potentials of these redox events provide information about the donor/acceptor ability of the complex and the on-site Coulomb repulsion energy, which are key parameters for designing molecular conductors. riken.jp
Formation and Properties of Molecular Conductors and Superconductors from These Complexes
The ability of [M(mdt)₂] complexes to form stable radical anions and their planar shape make them excellent building blocks for molecular conductors. These materials are typically charge-transfer salts, formed by combining the metal complex anion with a suitable cation, often a planar organic donor molecule like tetrathiafulvalene (TTF) or its derivatives. researchgate.net
In the solid state, these salts form segregated stacks of the [M(mdt)₂] anions and the counter-cations. For electrical conduction to occur, there must be a partially filled energy band, which is achieved through incomplete charge transfer, resulting in a non-integer oxidation state for the metal complex (e.g., [M(mdt)₂]⁰.⁵⁻). riken.jp The conductivity is then mediated by the movement of electrons along the stacking direction through the overlapping frontier orbitals of adjacent molecules. The magnitude and temperature dependence of the conductivity are highly sensitive to the crystal packing and the strength of intermolecular S···S interactions. researchgate.net Stronger interactions lead to a wider conduction band and can help stabilize the metallic state to lower temperatures. riken.jp
While numerous molecular conductors have been synthesized from metal-dithiolene complexes, achieving superconductivity is more challenging. To date, superconductivity in this class of materials has been predominantly found in salts of the related dmit ligand, such as (TTF)[Ni(dmit)₂]₂. riken.jped.ac.uk These materials often require the application of high pressure to suppress a low-temperature insulating state and induce a superconducting transition. riken.jp The pressure enhances the intermolecular interactions, increasing the dimensionality of the electronic system from quasi-one-dimensional (1D) to two-dimensional (2D), which is a crucial factor for stabilizing superconductivity. riken.jpmdpi.com The principles learned from the [M(dmit)₂] systems are directly applicable to the search for new conductors and superconductors based on the [M(mdt)₂] family. itn.pt
Table 2: Electrical Properties of Selected Molecular Conductors Based on Metal-Dithiolene Complexes
| Compound | Room Temperature Conductivity (S·cm⁻¹) | Ground State | Superconducting Transition |
|---|---|---|---|
| (TTF)[Ni(dmit)₂]₂ | ~1-50 | Superconductor (under pressure) | Tc = 1.62 K (at 7 kbar) |
| β-(Me₄N)[Pd(dmit)₂]₂ | ~100 | Insulator (ambient pressure) | Tc = 6.2 K (at 6.5 kbar) |
| [Ni(dddt)₂]₃(AuBr₂)₂ | ~800 | Metal | Stable metal down to 1.3 K |
This table includes data for well-known dithiolene-based conductors to illustrate the range of properties observed. riken.jpresearchgate.net The search for superconductivity in mdt-based systems is guided by these results.
Electrochemical Characterization and Applications of 4,5 Methylenedithio 1,3 Dithiol 2 One Systems
Redox Behavior and Electrochemical Potentials of 4,5-Methylenedithio-1,3-dithiol-2-one and its Redox-Active Derivatives
The electrochemical behavior of this compound is intrinsically linked to its function as a precursor to redox-active molecules, most notably tetrathiafulvalene (B1198394) (TTF) derivatives. While direct and detailed electrochemical data for the parent compound is not extensively documented in dedicated studies, its electrochemical significance is primarily realized in the properties of its derivatives.
The core structure of this compound is designed to be converted into tetrathiafulvalene analogues. These resulting TTF derivatives are renowned for their ability to undergo stable, reversible oxidation processes at relatively low potentials, forming stable radical cations and dications. This characteristic is fundamental to the development of molecular conductors and electronic materials.
The redox potentials of these TTF derivatives can be finely tuned by introducing various substituents. For instance, the incorporation of electron-withdrawing groups, such as diphenylphosphino moieties, on a TTF framework extended with an anthraquinoid spacer leads to a positive shift in the redox potentials. d-nb.info The electrochemical properties of such derivatives are typically investigated using cyclic voltammetry, which often reveals two separate or a single simultaneous two-electron transfer process. d-nb.info
Below is a representative data table of redox potentials for a TTF derivative, illustrating the typical electrochemical characteristics imparted by the dithiol-2-one precursor structure after conversion.
| Compound | E¹ (V vs. Fc/Fc⁺) | E² (V vs. Fc/Fc⁺) | Eₘ (V) [b] |
| TTFAQ derivative with diphenylphosphino groups [a] | - | - | +0.43 [c] |
Table 1: Redox Potentials of a Representative TTF Derivative. Notes: [a] Bis(diphenylphosphino)tetrathiafulvalene extended with an anthraquinoid spacer. d-nb.info [b] Eₘ = (E¹ + E²)/2 for two-electron transfer waves. d-nb.info [c] Measured in benzonitrile (B105546) containing 0.1 M nBu₄NPF₆. d-nb.info
Mechanistic Studies of Electron Transfer Processes in this compound Systems
The electron transfer mechanisms in systems derived from this compound are central to their function in electronic materials. The conversion of the dithiol-2-one moiety into a TTF-type structure facilitates efficient intermolecular charge transfer, a prerequisite for electrical conductivity.
Upon oxidation, the dithiolylidene rings of the TTF derivative become aromatic 6π-electron systems, which contributes to the stability of the resulting radical cation. The planarity and high symmetry of the TTF core allow for effective π-π stacking in the solid state, creating pathways for charge migration.
Mechanistic studies often involve a combination of electrochemical techniques and theoretical calculations, such as Density Functional Theory (DFT), to understand the structural and electronic changes that occur during redox processes. For example, in some TTF derivatives, a significant conformational change from a saddle to a planar geometry is observed upon oxidation to the dication, influencing the electron transfer kinetics. d-nb.info The rate of electron transfer can also be influenced by the experimental conditions, such as the scan rate in cyclic voltammetry experiments. d-nb.info
Advanced Electrochemical Synthesis and Electrocrystallization Techniques for Functional Materials
This compound is a key starting material in the electrochemical synthesis of functional materials, particularly charge-transfer salts and radical cation salts with metallic or superconducting properties. The primary method employed for this purpose is electrocrystallization.
Electrocrystallization is a powerful technique that involves the electrochemical oxidation of a donor molecule, such as a TTF derivative synthesized from this compound, in the presence of a suitable supporting electrolyte containing a counter-anion. By applying a constant current or potential to a solution of the donor molecule, single crystals of the radical cation salt can be grown directly on the electrode surface.
This method offers precise control over the stoichiometry and crystal quality of the resulting material. The choice of solvent, counter-ion, temperature, and current density are critical parameters that determine the properties of the electrocrystallized material. For example, unsymmetrical donors synthesized from related dithiol-2-one precursors have been used to prepare a variety of charge-transfer salts with linear anions, some of which exhibit metallic conductivity down to low temperatures. researchgate.net
Utility in Electrochemical Sensing and Environmental Monitoring Methodologies
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of electrochemical sensors. chemimpex.com While specific applications in environmental monitoring are still an emerging area of research, the underlying principles suggest significant potential.
Derivatives of the closely related 1,3-dithiole-2-thione-4,5-dithiolate (dmit) have been successfully employed as ionophores in potentiometric ion-selective electrodes (ISEs) for the detection of metal ions, such as silver. researchgate.net These sensors operate based on the selective complexation of the target ion by the ionophore, which is incorporated into a membrane, leading to a measurable potential difference that correlates with the ion concentration. A 4-(Butylsulfanyl)-5-(phenylmethylthioethylsulfanyl)-1,3-dithiole-2-one was identified as a particularly effective ionophore, demonstrating a Nernstian response to silver ions over a wide concentration range. researchgate.net
Computational and Theoretical Chemistry Approaches to 4,5 Methylenedithio 1,3 Dithiol 2 One Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of 4,5-Methylenedithio-1,3-dithiol-2-one, offering a balance between accuracy and computational cost. DFT methods are instrumental in elucidating the fundamental electronic properties and molecular orbital landscape of the molecule.
Researchers commonly employ functionals such as B3LYP to perform these calculations. Such studies on related dithiole derivatives have successfully predicted molecular geometries and electronic properties. mdpi.com For instance, in a study on the closely related molecule, 5-sulfanylidene-2H,5H-1,3-dithiolo[4,5-d] researchgate.netnih.govdithiol-2-one, DFT calculations at the B3LYP/6–311(d) level were used to compute the molecular dipole moment and confirm its planar conformation. nih.gov This planarity is a critical factor in understanding the intermolecular interactions that govern its solid-state packing.
Molecular orbital analysis, a direct output of DFT calculations, provides crucial information about the reactivity and electronic transitions of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and spatial distribution of these frontier orbitals dictate the molecule's behavior as an electron donor or acceptor, which is a key characteristic for its application in materials science, particularly in the development of organic conductors. chemimpex.com
Ab Initio Methods in Predicting Reactivity and Elucidating Reaction Pathways
While DFT is a workhorse for electronic structure calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for predicting reactivity and mapping out reaction pathways. These methods, though computationally more intensive, can provide more accurate energy profiles for chemical reactions involving this compound.
For example, ab initio calculations can be employed to investigate the mechanisms of reactions in which this compound participates, such as nucleophilic substitutions and cycloadditions. chemimpex.com Understanding the transition states and activation barriers of these reactions is crucial for optimizing synthetic routes and designing new derivatives with desired functionalities. While specific ab initio studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for analogous sulfur-containing heterocycles.
Simulations of Condensed Phase Systems and Intermolecular Interactions
To bridge the gap between the properties of an isolated molecule and its behavior in a real-world system, simulations of condensed phase systems are employed. These simulations can model the compound in its crystalline form or in solution, providing insights into intermolecular interactions that are critical for its bulk properties.
In the solid state, intermolecular forces such as π–π stacking and hydrogen bonding dictate the packing of molecules in the crystal lattice. For related sulfur-rich planar molecules, strong intermolecular S···S contacts have been observed, which are crucial for charge transport in organic conductive materials. nih.gov Molecular dynamics (MD) and Monte Carlo (MC) simulations, often using force fields derived from quantum mechanical calculations, can predict these packing arrangements and the resulting material properties.
Structure-Property Relationship Elucidation through Computational Modeling
A significant advantage of computational modeling is its ability to establish clear structure-property relationships. By systematically modifying the structure of this compound in silico—for instance, by adding different substituent groups—researchers can predict how these changes will affect its electronic, optical, and chemical properties.
This predictive power is invaluable in the rational design of new materials. For example, by calculating properties like the HOMO-LUMO gap, ionization potential, and electron affinity for a series of derivatives, scientists can screen for candidates with optimal characteristics for applications in electronic devices or as precursors for conductive polymers. chemimpex.com This computational pre-screening significantly reduces the time and resources required for experimental synthesis and characterization.
Prospective Research Avenues and Translational Applications of 4,5 Methylenedithio 1,3 Dithiol 2 One
Role as a Synthetic Intermediate in Advanced Pharmaceutical and Agrochemical Synthesis
The inherent reactivity of the 1,3-dithiol-2-one (B14740766) moiety makes 4,5-Methylenedithio-1,3-dithiol-2-one a valuable precursor for the synthesis of complex molecules with potential biological activity. nih.govchemimpex.com Its ability to undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, allows for the construction of diverse heterocyclic systems. chemimpex.com
In the pharmaceutical arena, research has demonstrated the potential of dithiole-based compounds in the development of new therapeutic agents. For instance, derivatives of the related 1,2-dithiole-3-thione scaffold have been investigated for their potent protein kinase inhibitory activity, a key target in cancer therapy. nih.gov The synthesis of hybrid molecules combining the dithiole core with other pharmacologically active fragments, such as quinolines, has yielded compounds with promising anti-cancer and antimicrobial properties. nih.gov While direct synthesis from this compound is an area of ongoing research, its role as a precursor to these and other bioactive heterocycles is a significant avenue of exploration.
In the agrochemical sector, the development of novel fungicides and insecticides is a continuous necessity. The thiazolidine (B150603) ring, a heterocycle accessible through dithiole chemistry, is a core component of the fungicide flutianil, which has demonstrated high efficacy against powdery mildew on various crops. nsf.gov The structural similarity and reactivity of this compound suggest its potential as a starting material for a new generation of agrochemicals with unique modes of action.
| Target Compound Class | Potential Application | Key Synthetic Transformation |
| Tetrathiafulvalene (B1198394) (TTF) Derivatives | Bioactive materials, Molecular sensors | Coupling of dithiole-2-one/thione precursors |
| Substituted Thiophenes | Pharmaceutical intermediates | Ring-opening/closing reactions |
| Dithioloquinolines | Protein kinase inhibitors, Antimicrobials | Annulation reactions with quinoline (B57606) precursors |
| Thiazolidine Derivatives | Fungicides, Insecticides | Reactions with amines and other nucleophiles |
Exploratory Studies in Environmental Remediation and Sustainable Chemistry Applications
The unique electronic properties and the presence of multiple sulfur atoms in derivatives of this compound open up possibilities for its use in environmental remediation and sustainable chemistry. One of the most promising areas is the development of advanced photocatalytic systems.
Tetrathiafulvalene (TTF) derivatives, which can be synthesized from this compound, have been the focus of research into metal-free photocatalysts for hydrogen production from water. nih.gov By tuning the electronic properties of the TTF core through the introduction of various functional groups, researchers have been able to optimize the band gap for efficient visible-light absorption and photocatalytic activity. nih.gov For example, a COOMe-TTF-CN-BTD derivative has shown a significant hydrogen evolution rate under visible light, highlighting the potential of these materials in renewable energy generation. nih.gov
Furthermore, the sulfur atoms in the dithiole ring can act as binding sites for heavy metal ions. This suggests the potential for developing sensors and sorbents for the detection and removal of toxic heavy metals from contaminated water. Research on related sulfur-rich materials has demonstrated excellent capabilities for capturing ions like mercury and silver. nsf.gov
| Application Area | Research Focus | Key Findings/Potential |
| Photocatalysis | Hydrogen production from water using TTF derivatives | Metal-free catalysts with tunable band gaps for visible light activity. |
| Environmental Sensing | Detection of heavy metal ions and other pollutants | Development of electrochemical sensors based on conductive polymers derived from the compound. chemimpex.com |
| Heavy Metal Remediation | Removal of toxic metal ions from water | Potential for high-capacity sorbents due to sulfur-metal interactions. |
| Sustainable Synthesis | Green chemistry approaches | Use as a building block in solvent-free or catalytic reactions to reduce environmental impact. |
Future Directions in the Rational Design of Novel Sulfur-Containing Heterocycles
The rational design of novel heterocyclic compounds with tailored properties is a major goal in modern chemistry. Computational methods, such as Density Functional Theory (DFT) and deep generative models, are becoming increasingly powerful tools in this endeavor. These approaches can be applied to predict the electronic, optical, and biological properties of molecules derived from this compound before their synthesis.
For example, computational workflows are being developed to discover new molecules for applications like triplet-triplet fusion in organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov These methods can screen vast chemical spaces to identify promising candidates with the desired energy level alignments. The 1,3-dithiole core of this compound serves as an excellent scaffold for such computational design, allowing for the systematic exploration of structure-property relationships.
The photochemical reactivity of dithiol-2-one derivatives also presents opportunities for rational design. Irradiation of these compounds can lead to unique ring-cleavage and rearrangement reactions, providing access to novel heterocyclic systems that are not easily accessible through traditional thermal methods. researchgate.net Understanding the mechanisms of these photochemical transformations through computational and experimental studies will enable the targeted synthesis of complex and functional molecules.
| Design Approach | Target Application | Key Methodologies |
| Computational Screening | OLED materials, Molecular sensors | Density Functional Theory (DFT), Deep Generative Models |
| Mechanistic Studies | Novel heterocyclic scaffolds | Photochemical reaction analysis, Spectroscopic characterization |
| Structure-Activity Relationship (SAR) Studies | Bioactive compounds | Systematic modification of the core structure and biological testing |
| Supramolecular Chemistry | Self-assembling materials, Drug delivery systems | Design of molecules with specific intermolecular interactions |
Interdisciplinary Research Opportunities and Synergistic Applications
The versatility of this compound and its derivatives fosters a wide range of interdisciplinary research opportunities, bridging organic synthesis with materials science, electronics, and biology. A prime example is the development of organic conductors and electronic materials.
Tetrathiafulvalene (TTF), readily synthesized from 1,3-dithiole-2-one precursors, is a cornerstone of molecular electronics. wikipedia.org The ability of TTF and its derivatives to exist in stable radical cation states allows for the formation of highly conductive charge-transfer salts and polymers. wikipedia.orgrsc.org These materials are being investigated for applications in organic field-effect transistors (OFETs), sensors, and electrochromic devices. The methylenedithio group in the parent compound can influence the packing and electronic properties of the resulting TTF derivatives, offering a handle for fine-tuning material performance.
The intersection of the redox activity of these compounds with biological systems also presents exciting possibilities. The development of redox-responsive drug delivery systems, where the release of a therapeutic agent is triggered by a change in the cellular redox environment, is a frontier in medicinal chemistry. The stable and reversible redox behavior of TTF-based systems makes them ideal candidates for such applications. Furthermore, the integration of these molecules into biosensors for the detection of biologically relevant analytes is an active area of research. rsc.org
| Interdisciplinary Field | Synergistic Application | Key Properties Leveraged |
| Materials Science & Electronics | Organic conductors, OFETs, Electrochromic devices | π-π stacking, Stable radical cation states, High conductivity |
| Supramolecular Chemistry | Molecular sensors, Redox-controlled gels, Molecular switches | Non-covalent interactions, Reversible redox behavior |
| Photochemistry | Photo-switchable materials, Light-driven catalysis | Photochemical reactivity, Tunable absorption spectra |
| Biomedical Engineering | Redox-responsive drug delivery, Biosensors | Biocompatibility (of derivatives), Redox activity in biological media |
Q & A
Q. What are the established synthetic routes for 4,5-Methylenedithio-1,3-dithiol-2-one, and how do reaction conditions influence yield?
The compound is synthesized via cycloaddition reactions involving sulfur-rich precursors. For example, 1,3-dithiole-2,4,5-trithione reacts with ethylene derivatives under controlled conditions to form the target compound . Reaction temperature and stoichiometry are critical: elevated temperatures (>80°C) and excess sulfur donors improve yields by minimizing side products like polysulfides. Purification typically involves column chromatography using non-polar solvents (e.g., hexane/ethyl acetate).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are used to confirm the methylenedithio bridge and carbonyl group. The thione proton is typically deshielded (δ 12–14 ppm in H NMR) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing planarity of the dithiolone ring and bond lengths critical for electronic properties .
- FTIR : Strong absorption at ~1680 cm confirms the C=O stretch, while S–S and C–S vibrations appear at 500–700 cm .
Q. What safety protocols are recommended for handling this compound in the lab?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as sulfur-containing compounds can be irritants .
- Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HS).
- Waste must be treated as hazardous and disposed via certified facilities to prevent environmental contamination .
Advanced Research Questions
Q. How does this compound participate in the synthesis of π-donor molecules for conductive materials?
The compound serves as a precursor for metal-dithiolene complexes, which exhibit high electrical conductivity. For example, reacting it with NaOH generates disodium salts (e.g., Nadddt), which react with transition metals (Ni, Pd) to form complexes like Ni(dddt)(edt). These complexes show promise in organic superconductors due to their extended π-conjugation and charge-transfer properties .
Q. What challenges arise in resolving structural tautomerism in derivatives of this compound?
Derivatives like 4,5-bis(alkylthio)-1,3-dithiol-2-ones exhibit tautomerism between thione and thiol forms. Advanced techniques are required:
- Variable-temperature NMR identifies dynamic equilibria.
- X-ray crystallography with high-resolution data (e.g., using SHELXD) distinguishes bond alternation patterns .
- DFT calculations predict thermodynamic stability of tautomers, guiding synthetic optimization .
Q. How can this compound be functionalized for surface modification of carbon materials?
- DCDTO-functionalization : Reacting this compound with hydrothermally carbonized (HTC) biomass introduces thiol groups, enhancing surface reactivity. Subsequent hydrolysis yields thiol-functionalized activated carbons for catalytic or adsorption applications .
- Cycloaddition with fullerenes : The dithiolone ring undergoes [4+2] cycloaddition with C, creating hybrid materials with tunable electronic properties .
Q. What analytical methods address discrepancies in reported crystallographic data for metal-dithiolene complexes?
Contradictions in bond lengths or oxidation states arise from:
- Data quality : Use high-resolution synchrotron sources (<0.8 Å resolution) to minimize errors .
- Refinement constraints : SHELXL’s restraints for disordered sulfur atoms improve model accuracy .
- Spectroscopic cross-validation : EPR and XANES confirm metal oxidation states, complementing crystallography .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
